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molecular formula C12H14O4S B8403291 (8-Mercapto-chroman-5-yloxy)-acetic acid methyl ester

(8-Mercapto-chroman-5-yloxy)-acetic acid methyl ester

Cat. No. B8403291
M. Wt: 254.30 g/mol
InChI Key: JNADCJAWSTUCPF-UHFFFAOYSA-N
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Patent
US06833380B2

Procedure details

A solution of (8-thiocyanato-chroman-5-yloxy)-acetic acid methyl ester (1.3 g, 4.6 mmol), dithiothreitol (910 mg, 6 mmol), and KH2PO4 (4.6 mL of a 0.02M solution) in 30 mL MeOH was heated at reflux for 1 hour after which time the reaction was cooled and concentrated in vacuo. Purification by flash column chromatography (gradient elution: 10% EtOAc/hexanes to 35% EtOAc/hexanes) gave the title compound (710 mg, 61%) as a pale yellow solid. 400 MHz 1H NMR (DMSO-d6) δ 6.97 (d, 1H, J=8.5 Hz), 6.31 (d, 1H, J=8.5 Hz), 4.70 (s, 2H), 4.40 (s, 1H), 4.11 (t, 2H, J=5.4 Hz), 3.63 (s, 3H), 2.56 (t, 2H, J=6.3 Hz), 1.84 (m, 2H).; MS m/z 255 (M+1).
Name
(8-thiocyanato-chroman-5-yloxy)-acetic acid methyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
dithiothreitol
Quantity
910 mg
Type
reactant
Reaction Step One
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:13]([S:16]C#N)=[C:12]2[C:7]=1[CH2:8][CH2:9][CH2:10][O:11]2.SC[C@H]([C@@H](CS)O)O.OP([O-])(O)=O.[K+]>CO>[CH3:1][O:2][C:3](=[O:19])[CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:13]([SH:16])=[C:12]2[C:7]=1[CH2:8][CH2:9][CH2:10][O:11]2 |f:2.3|

Inputs

Step One
Name
(8-thiocyanato-chroman-5-yloxy)-acetic acid methyl ester
Quantity
1.3 g
Type
reactant
Smiles
COC(COC1=C2CCCOC2=C(C=C1)SC#N)=O
Name
dithiothreitol
Quantity
910 mg
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour after which time the reaction
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash column chromatography (gradient elution: 10% EtOAc/hexanes to 35% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=C2CCCOC2=C(C=C1)S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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